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Compound of Interest

(3-Aminophenyl)
Compound Name: _
(morpholino)methanone

Cat. No.: B171742

(3-Aminophenyl)(morpholino)methanone is a valuable bifunctional molecule increasingly
utilized as a key intermediate in the synthesis of a wide range of biologically active compounds.
Its structure, featuring a reactive aromatic amine and a stable morpholine amide, provides a
versatile scaffold for the construction of complex molecular architectures. This document
provides detailed application notes and experimental protocols for the synthesis and
derivatization of (3-Aminophenyl)(morpholino)methanone, aimed at researchers, scientists,
and professionals in drug development.

Chemical Properties and Specifications

Property Value

CAS Number 104775-65-7

Molecular Formula C11H14N202

Molecular Weight 206.24 g/mol

Appearance White to off-white crystalline powder
Melting Point 139-141 °C

Purity >95%
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Synthesis of (3-Aminophenyl)
(morpholino)methanone

The synthesis of (3-Aminophenyl)(morpholino)methanone can be achieved through a robust
four-step process starting from the readily available precursor, benzotrichloride.[1][2] The
overall pathway involves nitration, conversion to an acid chloride, amidation with morpholine,
and subsequent reduction of the nitro group.
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Caption: Synthetic pathway for (3-Aminophenyl)(morpholino)methanone.

Quantitative Data for Synthesis

Step Reaction Reagents Yield (%)

Nitration of
1 . _ HNO3, H2S0a4 90-95
Benzotrichloride

Formation of 3-
2 ] ] SOCI2 80
Nitrobenzoyl Chloride

Amidation with )
3 ) Morpholine 70
Morpholine

Reduction of the Nitro
4 Fe, HCI 80
Group

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

¢ Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a thermometer, place benzotrichloride.
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Nitration: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add a pre-cooled mixture of
concentrated nitric acid (90%) and concentrated sulfuric acid from the dropping funnel while
maintaining the temperature below 10 °C.[2]

Reaction Progression: After the addition is complete, continue stirring at the same
temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an
additional 2-3 hours.

Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate of
3-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the
washings are neutral to litmus, and dried.

Purification: The crude product can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of 3-Nitrobenzoyl Chloride

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, place
3-nitrobenzoic acid and thionyl chloride.

Chlorination: Heat the mixture to reflux gently for 2-3 hours. The reaction progress can be
monitored by the cessation of HCI gas evolution.

Work-up: After the reaction is complete, distill off the excess thionyl chloride under reduced
pressure. The crude 3-nitrobenzoyl chloride is obtained as a yellowish oil which solidifies on
cooling and can be used in the next step without further purification.

Step 3: Synthesis of (3-Nitrophenyl)(morpholino)methanone

o Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel,
dissolve morpholine in a suitable anhydrous solvent (e.g., dichloromethane or
tetrahydrofuran) and cool the solution in an ice bath.

o Amidation: Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent from the
dropping funnel. An exothermic reaction occurs, and a precipitate may form.

o Reaction Progression: After the addition, allow the mixture to warm to room temperature and
stir for 2-4 hours.
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» Work-up: Quench the reaction with water. Separate the organic layer, wash it successively
with dilute HCI, saturated NaHCOs solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the
solvent under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by recrystallization.

Step 4: Synthesis of (3-Aminophenyl)(morpholino)methanone

e Reaction Setup: In a round-bottom flask, suspend (3-Nitrophenyl)(morpholino)methanone in
a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated
hydrochloric acid.

e Reduction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete
within 2-4 hours, which can be monitored by thin-layer chromatography.

o Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove
the iron salts. Wash the celite pad with hot ethanol.

 Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The
residue can be dissolved in an appropriate organic solvent and washed with water. The
organic layer is then dried and concentrated to yield (3-Aminophenyl)
(morpholino)methanone. Further purification can be achieved by recrystallization.

Applications in Organic Synthesis

(3-Aminophenyl)(morpholino)methanone serves as a versatile building block for the
synthesis of various heterocyclic compounds and potential pharmaceutical agents. The
presence of the primary aromatic amine allows for a wide range of chemical transformations,
including diazotization, acylation, and condensation reactions, leading to the formation of
diverse molecular scaffolds.

Potential as a Precursor for Bioactive Molecules

The structural motif of an aminophenyl group attached to a morpholine-containing moiety is
found in several classes of bioactive molecules, including kinase inhibitors. While direct
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synthesis of approved drugs from (3-Aminophenyl)(morpholino)methanone is not widely
reported, its structural similarity to key intermediates in drug synthesis highlights its potential.

For instance, the structurally related compound, 4-(4-aminophenyl)-3-morpholinone, is a crucial
intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3][4] This suggests that
(3-Aminophenyl)(morpholino)methanone could be a valuable starting material for the
synthesis of novel analogs of Rivaroxaban or other factor Xa inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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